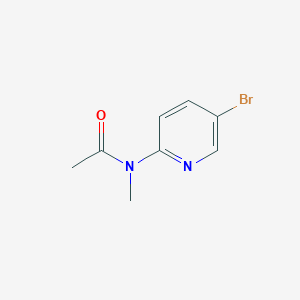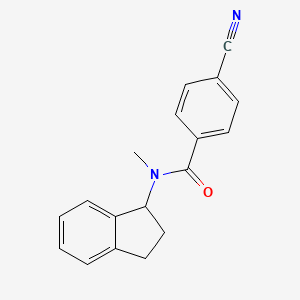![molecular formula C11H9N5O2S B7458226 N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B7458226.png)
N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide, also known as TPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TPS is a heterocyclic compound that contains both a pyridine and a triazole ring, making it a unique and versatile molecule.
Aplicaciones Científicas De Investigación
N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide has shown potential applications in various fields of scientific research. One of the most significant applications of N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide is in the field of cancer research. N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It is believed that N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide inhibits the activity of a protein called Hsp90, which is essential for the survival and growth of cancer cells.
In addition to cancer research, N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide has also shown potential applications in the field of neuroscience. N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide has been shown to enhance cognitive function and memory in animal models. It is believed that N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide works by increasing the levels of a protein called brain-derived neurotrophic factor (BDNF), which is essential for the growth and survival of neurons in the brain.
Mecanismo De Acción
The mechanism of action of N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide is not fully understood. However, it is believed that N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide works by inhibiting the activity of Hsp90, a protein that is essential for the survival and growth of cancer cells. In addition, N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide has been shown to increase the levels of BDNF, a protein that is essential for the growth and survival of neurons in the brain. The exact mechanism by which N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide increases BDNF levels is not fully understood.
Biochemical and Physiological Effects:
N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide has been shown to have various biochemical and physiological effects. In animal models, N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide has been shown to inhibit the growth of cancer cells, enhance cognitive function and memory, and reduce anxiety-like behavior. In addition, N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide has been shown to increase the levels of BDNF, a protein that is essential for the growth and survival of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide is its relatively simple synthesis method, which can be performed in a few steps with high yield. In addition, N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide has shown potential applications in various fields of scientific research, including cancer research and neuroscience. However, one of the limitations of N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide is its limited solubility in water, which can make it challenging to work with in lab experiments.
Direcciones Futuras
There are several future directions for the research of N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide. One potential direction is to investigate the potential applications of N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the mechanism by which N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide increases BDNF levels and to identify other compounds that can increase BDNF levels. Finally, future research could focus on developing more efficient synthesis methods for N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide and other compounds with similar structures.
Métodos De Síntesis
The synthesis of N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide involves the reaction of 2-aminopyridine with 2-chloro-5-nitrobenzenesulfonamide in the presence of triethylamine and copper powder. This reaction leads to the formation of the intermediate compound, which is then cyclized with sodium azide to yield N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide. The overall synthesis method of N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide is relatively simple and can be performed in a few steps with high yield.
Propiedades
IUPAC Name |
N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2S/c17-19(18,9-4-3-6-12-8-9)15-11-13-10-5-1-2-7-16(10)14-11/h1-8H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAPBBUXEDAFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1)NS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-acetamidophenyl)-2-[(3-fluoro-4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7458149.png)
![N-[2-(3-methylphenoxy)ethyl]-4-(2-oxo-1,3-benzoxazol-3-yl)butanamide](/img/structure/B7458158.png)




![1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone](/img/structure/B7458193.png)
![N-carbamoyl-3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl-propylamino]propanamide](/img/structure/B7458201.png)




![1-ethyl-3-[4-[6-(ethylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458221.png)